molecular formula C13H13F2N3 B2817893 2-(4,4-Difluoropiperidin-1-yl)quinoxaline CAS No. 2034392-94-2

2-(4,4-Difluoropiperidin-1-yl)quinoxaline

Cat. No.: B2817893
CAS No.: 2034392-94-2
M. Wt: 249.265
InChI Key: JBZXCEZDYYUQFN-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The incorporation of the 4,4-difluoropiperidinyl group into the quinoxaline structure enhances its biological activity and potential therapeutic applications.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its biological target . For example, a series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4,4-difluoropiperidine. One common method is the nucleophilic substitution reaction, where a halogenated quinoxaline reacts with 4,4-difluoropiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)quinoxaline is unique due to the presence of both the quinoxaline and 4,4-difluoropiperidinyl groups, which confer enhanced biological activity and potential therapeutic applications compared to its simpler analogs .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXCEZDYYUQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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